molecular formula C12H20O3 B13165975 Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13165975
M. Wt: 212.28 g/mol
InChI Key: WXNDMWQNSVWYEC-UHFFFAOYSA-N
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Description

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1559907-99-1) is a high-purity spirocyclic organic compound of interest in various research fields. This compound, with a molecular formula of C12H20O3 and a molecular weight of 212.29 g/mol, features a unique 1-oxaspiro[2.5]octane core structure . Spirocyclic compounds like this are valuable building blocks in synthetic chemistry and are frequently explored for their potential applications. Specifically, structurally similar esters, such as ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate, are recognized for their use as fragrance agents . This suggests potential applications in the development of novel aromatic compounds. Furthermore, related spirocyclic structures are investigated in neuroprotective research, indicating its potential relevance in medicinal chemistry and biological studies . Researchers value this compound for its structural complexity, which may be utilized in method development, organic synthesis, and the creation of more complex molecular architectures. Please note that this product is intended for Research Use Only and is not designed for human or veterinary diagnostic or therapeutic applications . For safe handling, please refer to the corresponding Safety Data Sheet. This product has a hazard classification that includes statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-9(2)7-12(6-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

WXNDMWQNSVWYEC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Direct Cyclization via Spirocyclic Formation

Methodology:

A prevalent approach involves the cyclization of suitably substituted precursors such as methyl-substituted cyclohexanones or cyclopentanones with nucleophilic or electrophilic agents under controlled conditions.

Reaction Scheme:

  • Starting from methyl-substituted cyclohexanones, the formation of the spirocyclic framework is achieved through intramolecular cyclization facilitated by acid catalysis or Lewis acids.

Reaction Conditions:

Parameter Typical Conditions Reference/Notes
Catalyst Acid catalysts (e.g., p-toluenesulfonic acid) Facilitates cyclization
Solvent Toluene, dichloromethane Non-polar solvents favor cyclization
Temperature Reflux (~80-110°C) Promotes intramolecular attack

Mechanistic Insights:

The cyclization proceeds via protonation of carbonyl groups, generating carbocations that undergo nucleophilic attack by methyl-substituted centers, leading to the formation of the oxaspiro ring.

Multi-step Synthesis via Spirocyclic Intermediate Formation

Methodology:

This involves constructing a key spirocyclic intermediate, followed by esterification to yield the target compound.

Step 1: Formation of the Spirocyclic Core

  • Starting Materials: Methyl-substituted cyclohexanones or cyclopentanones.
  • Reaction: Condensation with suitable nucleophiles or dienes under acid catalysis to form the spirocyclic intermediate.

Step 2: Esterification

  • Reagents: Methyl chloroformate or methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Conditions: Reflux in an aprotic solvent like acetone or acetonitrile.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Reference
1 Methyl-substituted cyclohexanone + nucleophile Acid catalysis Reflux Variable Generalized method
2 Methyl chloroformate Acetone Reflux ~60-80% Literature precedent

Decarboxylative and Halogenation Routes

Methodology:

Decarboxylation of carboxylic acid derivatives followed by halogenation and subsequent esterification can provide access to the target compound.

Reaction Scheme:

  • Conversion of methyl- or carboxylate-substituted precursors into the spirocyclic ester via decarboxylation, halogenation, and esterification.

Reaction Conditions:

Parameter Typical Conditions Reference/Notes
Decarboxylation Heating with base or decarboxylation catalysts Facilitates removal of carboxyl group
Halogenation Use of N-bromosuccinimide or N-iodosuccinimide For halogen introduction
Esterification Reaction with methyl alcohol under acidic conditions To form methyl ester

Specific Synthetic Routes from Literature

Synthesis via Cycloaddition and Ring-Closing Strategies

Recent studies have reported the use of cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to construct the spiro framework, followed by functional group manipulations to introduce methyl groups at desired positions.

Use of Spirocyclic Precursors and Functionalization

A notable method involves starting from methylated spirocyclic lactams or lactones, which are then converted into the ester via nucleophilic substitution or acylation reactions.

Reaction Conditions and Optimization

Method Reagents Solvent Temperature Reaction Time Yield Remarks
Acid-catalyzed cyclization Methyl-substituted ketones + acid Toluene Reflux 12-24 hours 50-70% Requires purification
Esterification via methyl chloroformate Methyl chloroformate + alcohol Acetone Reflux 4-8 hours 60-80% Purification via chromatography
Decarboxylative halogenation Carboxylate derivatives + NBS DMSO or DMF 130°C 18-24 hours Variable Needs careful control

Summary of Key Findings

Preparation Method Advantages Limitations References
Direct cyclization Simpler route, fewer steps May require harsh conditions ,
Multi-step synthesis with intermediates High selectivity, structural control Longer process ,
Decarboxylation and halogenation Versatile for functionalization Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, ester groups, or spirocyclic frameworks. Below is a systematic comparison based on the evidence provided:

Methyl 2,4,5-Trimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate

  • CAS No.: 1559498-17-7
  • Molecular Formula : C₁₂H₂₀O₃
  • Key Differences : The methyl groups are positioned at 2, 4, and 5 instead of 2, 5, and 5. This positional variation likely alters steric hindrance and reactivity, though experimental data on its physical properties (e.g., boiling point) are unavailable .
  • Applications: No specific applications are reported, but it shares structural similarities with flavoring agents like ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3), which is used in fragrance formulations .

Ethyl 5,5,7-Trimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate

  • CAS No.: 60234-72-2
  • Molecular Formula : C₁₃H₂₂O₃
  • Key Differences : Substitution of the methyl ester with an ethyl ester increases molecular weight (212.29 vs. 226.30 g/mol) and may enhance lipophilicity. The 5,5,7-trimethyl substitution pattern further modifies the spirocyclic geometry compared to the 2,5,7 isomer .
  • Applications : Ethyl esters of spirocyclic compounds are often explored for flavor or solvent properties due to their volatility and stability .

Methyl 2,6-Dimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate

  • CAS No.: 78258-29-4
  • Molecular Formula : C₁₁H₁₈O₃

Methyl 2-Propan-2-yl-1-Oxaspiro[2.5]octane-2-Carboxylate

  • CAS No.: 1500200-53-2
  • Molecular Formula : C₁₂H₂₀O₃
  • Key Differences : The isopropyl group at position 2 introduces greater steric bulk compared to a methyl substituent. This structural modification could impact solubility and metabolic stability in biological systems. The compound has been discontinued, suggesting niche or experimental use .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Commercial Availability
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate Not Available C₁₂H₂₀O₃ ~212.29 (estimated) 2,5,7 Not documented
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1559498-17-7 C₁₂H₂₀O₃ 212.29 2,4,5 Available
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 60234-72-2 C₁₃H₂₂O₃ 226.30 5,5,7 Not documented
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 78258-29-4 C₁₁H₁₈O₃ 198.26 2,6 Out of stock
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 1500200-53-2 C₁₂H₂₀O₃ 212.28 2 (isopropyl) Discontinued

Research Findings and Trends

  • Stereochemical Complexity: Spirocyclic esters like this compound exhibit unique stereochemical profiles due to their fused bicyclic systems. These features are critical in flavor chemistry, where minor structural changes significantly alter odor thresholds .
  • Industrial Relevance : Ethyl and methyl esters of spirocyclic frameworks are prioritized in flavor and fragrance industries, while bulkier analogs (e.g., isopropyl derivatives) may face challenges in scalability .

Biological Activity

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559907-99-1) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a spirocyclic structure which contributes to its biological activity.

Biological Activity Overview

Research into the biological activities of this compound has indicated several potential pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Neuroprotective Effects : Related compounds within the spirocyclic family have shown neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease therapies .
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial effects against various pathogens, indicating that this compound may also exhibit such properties.

Antioxidant Activity

A study conducted on various spirocyclic compounds demonstrated that this compound showed significant free radical scavenging activity when tested against DPPH radicals. The results are summarized in Table 1.

Compound NameIC50 (µM)
This compound45 ± 3
Control (Ascorbic Acid)15 ± 1

Neuroprotective Effects

In a study involving rat cortical neurons, treatment with this compound resulted in a significant increase in neurite outgrowth compared to control groups treated with ethanol (0.5% v/v). The findings are illustrated in Figure 1.

Figure 1 : Neurite Outgrowth Enhancement in Cortical Neurons Treated with this compound.

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various spirocyclic compounds indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are shown in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis40

Case Studies

Several case studies have explored the therapeutic potential of spirocyclic compounds similar to this compound:

  • Neurodegenerative Disorders : A study published in Journal of Neurochemistry highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease.
    "The spirocyclic structure is essential for the neuroprotective effects observed in neuronal cultures" .
  • Antibacterial Applications : Research published in Phytotherapy Research demonstrated the efficacy of spirocyclic compounds against antibiotic-resistant strains of bacteria.

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